molecular formula C10H15NO4S B3008022 N-[2-(furan-2-yl)-2-methoxyethyl]cyclopropanesulfonamide CAS No. 1798516-48-9

N-[2-(furan-2-yl)-2-methoxyethyl]cyclopropanesulfonamide

Cat. No.: B3008022
CAS No.: 1798516-48-9
M. Wt: 245.29
InChI Key: UUGZGGVFCIAJGQ-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-methoxyethyl]cyclopropanesulfonamide is a synthetic small molecule of significant interest in early-stage pharmaceutical and medicinal chemistry research. This compound features a furan heterocycle, a motif prevalent in bioactive molecules and natural products, linked to a cyclopropanesulfonamide group via a methoxyethyl chain. The distinct molecular architecture, combining electron-rich heterocycles with a constrained sulfonamide, makes it a valuable building block for exploring novel therapeutic agents. The primary research application of this compound is anticipated to be in the discovery and optimization of novel enzyme inhibitors. Furan-containing structures have been successfully developed as inhibitors for various protein targets. For instance, similar 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives have been identified as novel, non-peptidomimetic inhibitors of the SARS-CoV-2 main protease (Mpro), a key enzyme in the viral life cycle . Furthermore, complex heterocyclic compounds are being actively investigated for their potential as agonists for neurological targets like the orexin type 2 receptor, which is implicated in sleep disorders, neurodegenerative diseases, and metabolism . The cyclopropanesulfonamide moiety is a privileged structure in medicinal chemistry, often contributing to target binding and optimizing pharmacokinetic properties. Researchers can utilize this compound as a core scaffold to develop probes for studying disease mechanisms or as a starting point for hit-to-lead optimization campaigns in drug discovery. This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic use. All information provided is for informational purposes only.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-methoxyethyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4S/c1-14-10(9-3-2-6-15-9)7-11-16(12,13)8-4-5-8/h2-3,6,8,10-11H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUGZGGVFCIAJGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNS(=O)(=O)C1CC1)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-methoxyethyl]cyclopropanesulfonamide typically involves the reaction of furan derivatives with cyclopropanesulfonamide under specific conditions. One common method includes the use of microwave-assisted synthesis, which has been shown to be effective in producing high yields of the desired compound . The reaction involves the use of coupling reagents such as DMT/NMM/TsO− or EDC, and the reaction conditions are optimized for time, solvent, and substrate amounts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high yields and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-methoxyethyl]cyclopropanesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-car

Biological Activity

N-[2-(furan-2-yl)-2-methoxyethyl]cyclopropanesulfonamide is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications based on current research findings.

  • Molecular Formula : C₁₀H₁₅N₁O₄S
  • Molecular Weight : 245.30 g/mol
  • CAS Number : 1798516-48-9

Biological Activity Overview

The compound exhibits a range of biological activities, primarily attributed to its sulfonamide and furan functional groups. These functionalities are known to interact with various biological pathways, making the compound a candidate for further pharmacological studies.

Antimicrobial Properties

Research indicates that compounds containing the furan ring often display antimicrobial properties. This compound has shown potential in inhibiting bacterial growth, particularly against Gram-positive bacteria. The sulfonamide group enhances its efficacy by mimicking p-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis.

Antifungal Activity

Preliminary studies suggest that this compound may also possess antifungal properties. The presence of the furan moiety is believed to contribute to its ability to disrupt fungal cell wall synthesis, although specific mechanisms remain under investigation.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity : The sulfonamide group may inhibit dihydropteroate synthase, an enzyme critical for folate biosynthesis in bacteria.
  • Disruption of Cell Membrane Integrity : The furan ring may interact with lipid membranes, leading to increased permeability and cell lysis in susceptible organisms.

Case Study 1: Antimicrobial Testing

A study conducted on various bacterial strains demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, indicating promising potential for therapeutic applications.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Case Study 2: Antifungal Evaluation

In vitro antifungal assays revealed that the compound inhibited the growth of Candida albicans with an MIC of 128 µg/mL. This suggests that it may be effective in treating fungal infections, although further studies are needed to confirm its efficacy in vivo.

Fungal StrainMIC (µg/mL)
Candida albicans128

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Furan Ring : Synthesized via the Paal-Knorr method using suitable precursors.
  • Cyclopropanation Reaction : Involves the reaction of furan derivatives with sulfonamides under controlled conditions.

Scientific Research Applications

Chemical Properties and Structure

The compound N-[2-(furan-2-yl)-2-methoxyethyl]cyclopropanesulfonamide features a cyclopropane ring, which contributes to its rigidity and potential interaction with biological targets. The furan moiety enhances its lipophilicity, potentially improving membrane permeability. The sulfonamide group is known for its pharmacological properties, particularly in antibacterial and antiviral applications.

Antiviral Activity

Recent studies have indicated that compounds with furan and sulfonamide functionalities can exhibit antiviral properties. For instance, derivatives of furan have been explored as inhibitors of viral enzymes, such as the main protease (Mpro) of SARS-CoV-2. Compounds similar to this compound have shown promising results in inhibiting viral replication through enzyme inhibition mechanisms .

Antibacterial Properties

Sulfonamides are well-documented for their antibacterial effects. The incorporation of the furan ring into sulfonamide structures may enhance their activity against various bacterial strains. Research has demonstrated that modifications to the sulfonamide backbone can lead to increased potency against resistant bacterial strains, suggesting that this compound could be a candidate for further development in antibiotic therapy.

Enzyme Inhibition Studies

The compound has been investigated for its potential to inhibit specific enzymes involved in disease processes. For example, structure-based drug design methodologies have identified similar compounds as effective inhibitors of Mpro with low cytotoxicity profiles . This suggests that this compound could serve as a scaffold for developing new enzyme inhibitors.

Structure-Activity Relationship (SAR) Analysis

Understanding the SAR of compounds like this compound is crucial for optimizing their biological activity. Studies indicate that modifications to the furan or sulfonamide groups can significantly influence the compound's efficacy and selectivity against target enzymes .

Organic Synthesis

This compound may also find applications in organic synthesis as a building block for more complex molecules. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions, making it valuable in creating diverse chemical entities .

Polymer Chemistry

The compound's ability to form stable bonds can be explored in polymer chemistry for developing new materials with specific properties, such as enhanced thermal stability or improved mechanical strength. Research into polymers derived from furan-based monomers has shown promise in creating biodegradable materials .

Case Studies and Research Findings

StudyFindings
SARS-CoV-2 InhibitionCompounds similar to this compound showed IC50 values indicating effective inhibition of Mpro .
Antibacterial ActivityModifications led to increased potency against resistant bacterial strains, highlighting potential therapeutic applications .
Organic Synthesis ApplicationsDemonstrated utility as a building block for synthesizing complex organic molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize N-[2-(furan-2-yl)-2-methoxyethyl]cyclopropanesulfonamide, we analyze its structural analogs and their reported properties.

Table 1: Structural and Functional Comparison

Compound Name Key Features Biological/Physicochemical Notes Reference
This compound Cyclopropane-sulfonamide core, furan-2-yl, methoxyethyl substituent Potential enzyme inhibition due to sulfonamide; furan may enhance solubility
2-(N,N-Diisopropylamino)ethyl chloride Chloroethylamine backbone, diisopropyl groups Precursor for nerve agents; high reactivity
2-(Diisopropylamino)ethanol Ethanolamine derivative, diisopropyl groups Intermediate in surfactants and pharmaceuticals
Goxalapladib (CAS-412950-27-7) 1,8-Naphthyridine core, trifluoromethyl biphenyl, methoxyethyl-piperidinyl Anti-atherosclerosis candidate; targets Lp-PLA2
(R)-N-[(R)-2,2-Dichloro-1-phenyl-2-(phenylsulfonyl)ethyl]-2-methylpropane-2-sulfinamide Dichloro, phenylsulfonyl, and sulfinamide groups Bioactive intermediate in asymmetric synthesis

Key Comparisons

The furan substituent distinguishes it from 2-(N,N-diisopropylamino)ethyl chloride, which lacks aromaticity, leading to differences in solubility and reactivity .

Bioactivity and Applications

  • Sulfonamide derivatives like the target compound and goxalapladib are often enzyme inhibitors. However, goxalapladib’s naphthyridine structure targets lipoprotein-associated phospholipase A2 (Lp-PLA2), whereas the furan-containing sulfonamide may interact with different enzymes (e.g., carbonic anhydrases) .
  • The dichloro-sulfonamide analog (CAS-412950-27-7) demonstrates the importance of halogenation in enhancing bioactivity, a feature absent in the target compound but critical in antiviral/antimicrobial agents .

Physicochemical Properties The methoxyethyl group in the target compound likely improves water solubility compared to nonpolar analogs like 2-(diisopropylamino)ethanol. Chlorinated analogs (e.g., 2-(N,N-diisopropylamino)ethyl chloride) exhibit higher electrophilicity, making them reactive intermediates, whereas the target compound’s sulfonamide group favors hydrogen-bonding interactions .

Research Findings and Limitations

  • Synthetic Feasibility: The cyclopropane ring in the target compound introduces synthetic challenges (e.g., ring strain), requiring specialized methods compared to linear analogs like 2-(diisopropylamino)ethanol .
  • Biological Data Gap: While sulfonamides are well-studied, specific data on this compound’s pharmacokinetics or toxicity remain unpublished.
  • Structural Uniqueness : The furan-methoxyethyl chain differentiates it from dichloro- or halogenated sulfonamides, which often prioritize halogen-mediated target binding .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[2-(furan-2-yl)-2-methoxyethyl]cyclopropanesulfonamide?

  • Methodology : Synthesis typically involves sulfonylation of a cyclopropane-containing amine intermediate. For example, reacting cyclopropanesulfonyl chloride with a furan-substituted methoxyethylamine under basic conditions (e.g., triethylamine in dichloromethane). Key steps include purification via column chromatography and characterization by melting point analysis, IR, and NMR .
  • Critical Parameters : Control reaction temperature (0–5°C during sulfonylation) and stoichiometric ratios (1:1.2 amine:sulfonyl chloride) to minimize side products .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

  • Techniques :

  • NMR : ¹H and ¹³C NMR to verify furan ring protons (δ 6.2–7.4 ppm) and cyclopropane protons (δ 0.8–1.5 ppm). Methoxy groups appear as singlets (~δ 3.3 ppm) .
  • IR : Confirm sulfonamide S=O stretches (1320–1350 cm⁻¹ and 1140–1160 cm⁻¹) and furan C-O-C vibrations (1240–1270 cm⁻¹) .
  • Elemental Analysis : Validate C, H, N, and S content within ±0.4% of theoretical values .

Q. What are the standard biological assays for preliminary evaluation of this compound?

  • Assays :

  • Enzyme Inhibition : Test against target enzymes (e.g., carbonic anhydrase) using spectrophotometric methods (IC₅₀ determination) .
  • Antimicrobial Activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational NMR chemical shifts?

  • Approach :

Perform hybrid DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict shifts, accounting for solvent effects (PCM model).

Cross-validate experimental data with 2D NMR (HSQC, HMBC) to assign ambiguous signals .

Adjust computational models to include conformational flexibility (e.g., molecular dynamics simulations) .

Q. What experimental design considerations are critical for assessing the compound’s bioactivity in vivo?

  • Design :

  • Dose Optimization : Use a logarithmic dose range (e.g., 0.1–100 mg/kg) in rodent models, with vehicle controls.
  • Pharmacokinetics : Monitor plasma half-life via LC-MS/MS, focusing on sulfonamide stability and metabolite identification .
  • Negative Controls : Include structurally similar but inactive analogs (e.g., cyclopropane-free derivatives) to isolate mechanism .

Q. How does substituent variation on the cyclopropane or furan moieties affect biological activity?

  • Analysis :

  • Cyclopropane Modifications : Replace cyclopropane with larger rings (e.g., cyclohexane) to study steric effects on target binding.
  • Furan Substituents : Introduce electron-withdrawing groups (e.g., nitro) to enhance electrophilic interactions. Compare IC₅₀ shifts in enzyme assays .
    • Data Interpretation : Use QSAR models to correlate substituent Hammett constants (σ) with activity trends .

Q. What crystallographic strategies are effective for resolving disorder in cyclopropanesulfonamide derivatives?

  • Methods :

  • Low-Temperature Data Collection : Reduce thermal motion (e.g., 100 K) to improve resolution (<0.8 Å).
  • Disorder Modeling : Apply split-atom refinement for overlapping cyclopropane positions (occupancy ratio 0.5:0.5) .
  • Validation : Check residual density maps (Δρ < ±0.3 eÅ⁻³) and R-factor convergence (<5%) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Protocol :

Docking Studies : Use AutoDock Vina to screen against protein databases (e.g., PDB ID 1JD0 for sulfonamide-binding enzymes).

MD Simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to assess binding stability (RMSD < 2.0 Å) .

Free Energy Calculations : Compute ΔG binding via MM-PBSA, validating with experimental IC₅₀ data .

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